3-(4-chlorophenyl)-1,7-bis(3-hydroxypropyl)-9-methyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
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Overview
Description
3-(4-chlorophenyl)-1,7-bis(3-hydroxypropyl)-9-methyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a complex organic compound belonging to the triazino-purine family. This compound is characterized by its unique structure, which includes a chlorophenyl group, hydroxypropyl chains, and a triazino-purine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1,7-bis(3-hydroxypropyl)-9-methyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include alkylamines, alkyl halides, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-1,7-bis(3-hydroxypropyl)-9-methyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the triazino-purine core or the chlorophenyl group.
Substitution: Halogenation or other substitution reactions can occur at the chlorophenyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl groups can yield ketones or aldehydes, while substitution reactions at the chlorophenyl group can introduce various functional groups .
Scientific Research Applications
3-(4-chlorophenyl)-1,7-bis(3-hydroxypropyl)-9-methyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1,7-bis(3-hydroxypropyl)-9-methyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share a similar triazole core and exhibit comparable biological activities.
Quinoxaline Derivatives: These compounds have a quinoxaline core and are known for their antimicrobial and anticancer properties.
Uniqueness
3-(4-chlorophenyl)-1,7-bis(3-hydroxypropyl)-9-methyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione stands out due to its unique combination of structural features, including the chlorophenyl group and hydroxypropyl chains. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C20H23ClN6O4 |
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Molecular Weight |
446.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1,7-bis(3-hydroxypropyl)-9-methyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
InChI |
InChI=1S/C20H23ClN6O4/c1-24-17-16(18(30)25(20(24)31)8-2-10-28)26-12-15(13-4-6-14(21)7-5-13)23-27(9-3-11-29)19(26)22-17/h4-7,28-29H,2-3,8-12H2,1H3 |
InChI Key |
FORZEKKJEYDWEH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCCO)N3CC(=NN(C3=N2)CCCO)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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